4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride (CAS: 63916-38-1) is a highly specialized N-alkylated piperidinol ester utilized primarily as a reference standard and advanced synthetic intermediate in neuropharmacology. Structurally related to the prodine class of piperidine derivatives, this compound substitutes the traditional 4-phenyl ring with a 2-pyridylmethyl moiety and features an N-butyl chain. The dihydrochloride salt form is specifically engineered to resolve the poor aqueous solubility and handling difficulties typical of free-base piperidinol esters. For procurement teams and medicinal chemists, this compound provides a structurally validated, highly crystalline building block essential for exploring structure-activity relationships (SAR) in receptor binding assays and complex API synthesis [1].
Substituting this specific dihydrochloride salt with its free base or closely related 4-phenyl analogs introduces critical failure points in both synthetic workflows and biological assays. Free base piperidinol esters are typically viscous oils that suffer from rapid spontaneous ester hydrolysis under ambient moisture and exhibit aqueous solubility below 1 mg/mL, necessitating the use of organic co-solvents that can confound cellular assays. Furthermore, substituting the 2-pyridylmethyl group with a standard phenyl ring fundamentally alters the basicity and hydrogen-bonding profile of the molecule, rendering the substitute ineffective for targeted SAR mapping of the 2-pyridyl pharmacophore. Procuring the exact dihydrochloride salt ensures reproducible molarity in aqueous buffers, long-term shelf stability, and strict stereoelectronic fidelity [1].
The dihydrochloride salt form of 1-butyl-4-(2-pyridyl)methyl-4-piperidinol acetate demonstrates a >60-fold increase in aqueous solubility compared to its free base counterpart. Quantitative solubility profiling indicates that the di-HCl salt achieves >50.0 mg/mL in standard physiological buffers (pH 7.4), whereas the free base is limited to <0.8 mg/mL. This difference allows for the preparation of high-concentration aqueous stock solutions without the reliance on DMSO, which causes cytotoxicity or assay interference at concentrations above 1% v/v [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 (25°C) |
| Target Compound Data | >50.0 mg/mL (Dihydrochloride salt) |
| Comparator Or Baseline | <0.8 mg/mL (Free base) |
| Quantified Difference | >60-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C |
Procuring the highly soluble salt eliminates the need for organic co-solvents in biological screening, preventing solvent-induced artifacts in cell-based assays.
Piperidinol acetates are prone to hydrolysis when stored as free bases, where the basic piperidine nitrogen can auto-catalyze ester cleavage. Stability testing over a 6-month period at 40°C and 75% relative humidity reveals that the dihydrochloride salt maintains >98.5% intact ester, whereas the free base degrades to <85.0% purity. The protonation of the piperidine and pyridine nitrogens in the di-HCl salt effectively suppresses intramolecular base catalysis, ensuring long-term reagent integrity [1].
| Evidence Dimension | Intact ester remaining after 6 months |
| Target Compound Data | >98.5% purity retained |
| Comparator Or Baseline | <85.0% purity retained (Free base) |
| Quantified Difference | 13.5% higher stability under accelerated conditions |
| Conditions | 40°C / 75% RH for 6 months (Accelerated stability protocol) |
Procuring the di-HCl salt reduces reagent degradation and batch-to-batch variability, extending shelf life and ensuring accurate dosing in longitudinal studies.
In synthetic scale-up, the physical state of an intermediate dictates its processability. The dihydrochloride salt of 1-butyl-4-(2-pyridyl)methyl-4-piperidinol acetate is isolated as a free-flowing, highly crystalline solid, allowing for rigorous purification via simple recrystallization to >99.0% purity. In contrast, the free base is typically isolated as a viscous oil that requires resource-intensive chromatographic purification and rarely exceeds 95.0% purity without it. The crystalline nature of the di-HCl salt streamlines downstream deprotection or coupling reactions [1].
| Evidence Dimension | Physical state and purification yield |
| Target Compound Data | Crystalline solid, >99.0% purity via recrystallization |
| Comparator Or Baseline | Viscous oil, <95.0% purity without chromatography (Free base) |
| Quantified Difference | Elimination of chromatographic steps; >4.0% absolute purity gain |
| Conditions | Standard laboratory isolation and purification workflows |
Crystalline intermediates reduce labor and solvent costs in process chemistry by bypassing the need for column chromatography.
For medicinal chemists mapping receptor binding pockets, the substitution of a traditional phenyl ring with a 2-pyridylmethyl group introduces a critical hydrogen-bond acceptor. Comparative physicochemical models of prodine analogs demonstrate that the 2-pyridyl nitrogen shifts the topological polar surface area (TPSA) to ~42 Ų, compared to ~29 Ų for the 4-phenyl analog. This specific structural modification provides a distinct electrostatic profile, making it a required reference standard for identifying off-target interactions or tuning GPCR selectivity [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptors |
| Target Compound Data | TPSA ~42 Ų, 3 H-bond acceptors (2-pyridyl analog) |
| Comparator Or Baseline | TPSA ~29 Ų, 2 H-bond acceptors (4-phenyl analog) |
| Quantified Difference | Addition of 1 H-bond acceptor and ~13 Ų increase in TPSA |
| Conditions | in silico physicochemical profiling and SAR mapping |
Procuring this exact 2-pyridyl analog allows researchers to precisely evaluate the impact of hydrogen bonding and basicity in the binding pocket, which cannot be modeled using standard phenyl analogs.
Due to its 2-pyridylmethyl and N-butyl substitutions, this compound serves as a reference standard in structure-activity relationship (SAR) assays. Its >50 mg/mL aqueous solubility (as established by the di-HCl salt) ensures accurate, reproducible dosing in high-throughput cellular screening without DMSO-induced artifacts [1].
Featuring both a piperidine and a pyridine nitrogen, this compound acts as a model substrate for analytical laboratories developing chromatographic methods or pKa determination protocols for multi-basic pharmaceutical compounds. Its defined stability profile ensures consistent analytical responses over time [2].
The highly crystalline nature and >98.5% hydrolytic stability of the dihydrochloride salt make it a reliable advanced precursor. Process chemists can utilize it for selective ester cleavage or further functionalization of the pyridine ring without the handling difficulties and chromatographic bottlenecks associated with oily free-base intermediates [3].